1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
Description
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 4-fluorophenyl group and a β-aminoethyl side chain. The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and modulates lipophilicity, influencing bioavailability and target binding .
Properties
Molecular Formula |
C14H18FNO2 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-[2-amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18FNO2/c15-11-5-3-10(4-6-11)12(9-16)14(13(17)18)7-1-2-8-14/h3-6,12H,1-2,7-9,16H2,(H,17,18) |
InChI Key |
WYXSNQBHYPVOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(CN)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis Using Chiral Glycine Equivalents
A key method involves the use of chiral glycine equivalents as starting materials, which undergo stereoselective alkylation to install the cyclopentane ring substituents. For example, the synthesis of related cyclopentane amino acids has been achieved by:
- Employing chiral glycine equivalents (R)-4 and (S)-4,
- Performing one-pot bis-alkylation with 1,4-biselectrophiles such as cyclic sulfites,
- Generating spirocyclic oxazine intermediates,
- Subsequent purification by ion exchange chromatography to yield free amino acids with high stereochemical purity.
This methodology allows access to all four stereoisomers of 1-amino-3-substituted cyclopentane-1-carboxylic acids, which can be adapted to the 4-fluorophenyl substituent by appropriate choice of electrophiles and reaction conditions.
Fluorination via Triflate Intermediates
Another approach to introduce the fluorine atom on the phenyl ring or cyclopentane ring involves the preparation of triflate intermediates from hydroxy precursors:
- Starting from racemic triflate precursors obtained by treatment of fluorohydrins with triflic anhydride,
- Fluorination attempts using various nucleophilic fluoride sources,
- Successful fluorination achieved using cesium fluoride in tert-butanol to minimize elimination side reactions,
- This route yields racemic fluorinated amino acid derivatives with high radiochemical purity when radiolabeled for imaging applications.
Synthesis from 2-Benzyloxycyclopentanone Precursors
A notable synthesis of the related compound (R,S)-anti-1-amino-2-fluorocyclopentyl-1-carboxylic acid, structurally close to the target compound, involves:
- Starting from racemic 2-benzyloxycyclopentanone,
- Conversion to cyclic sulfamidate intermediates,
- Radiolabeling with fluorine-18 to introduce the fluorine atom,
- Resulting in high yields of fluorinated amino acid suitable for brain tumor imaging by PET.
This method highlights the utility of cyclic sulfamidates as versatile intermediates for fluorinated amino acid synthesis.
Comparative Data Table of Preparation Methods
Research Outcomes and Analytical Data
- Stereochemical purity and characterization : NMR spectroscopy (1H, 13C) and ion exchange chromatography are standard for confirming stereochemistry and purity in asymmetric syntheses.
- Radiochemical purity : Radiolabeled fluorinated amino acids demonstrate >99% purity, critical for PET imaging applications.
- Biological evaluation : Compounds synthesized via these methods show promising uptake in tumor cells and favorable biodistribution profiles, indicating successful incorporation of the fluorophenyl and amino acid functionalities.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and fluorophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ring systems, and functional groups. Key comparisons include:
Substituent Variations on the Aromatic Ring
The 4-fluorophenyl group in the target compound is substituted with other halogens or functional groups in analogs:
Key Insight : Fluorine’s electronegativity and small size optimize binding interactions compared to bulkier chlorine or polar hydroxyl groups, balancing lipophilicity and target affinity .
Variations in the Cyclic System
The cyclopentane core is modified to smaller (cyclobutane) or heterocyclic (pyrrolidine) systems:
Key Insight : Cyclopentane’s balance of flexibility and stability may favor pharmacokinetic properties over strained cyclobutane or heterocyclic systems .
Functional Group Modifications
The β-aminoethyl side chain and carboxylic acid group are critical for activity. Modifications include:
Key Insight: The aminoethyl side chain in the target compound may improve membrane permeability compared to bulkier carbamoyl or ester groups .
Biological Activity
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid (often referred to as "compound X") is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound X includes a cyclopentane ring, an amino group, and a fluorophenyl moiety. Its molecular formula is C_{14}H_{18FNO_2, with a molecular weight of approximately 251.30 g/mol. The presence of the fluorine atom is believed to enhance its pharmacological profile by improving lipophilicity and receptor binding affinity.
Research indicates that compound X may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The amino acid structure suggests potential activity as a ligand for receptors related to neuropharmacology.
In Vitro Studies
In vitro studies have demonstrated that compound X exhibits significant activity against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human glioblastoma cells through apoptosis induction. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U87 Glioblastoma | 5.2 | Induces apoptosis |
| DU145 Prostate Cancer | 4.8 | Inhibits proliferation |
| MCF-7 Breast Cancer | 6.0 | Cell cycle arrest |
In Vivo Studies
Preclinical studies in animal models have further elucidated the compound's therapeutic potential. In a study involving Fischer rats with implanted gliosarcoma tumors, treatment with compound X resulted in significant tumor size reduction compared to controls.
Case Study 1: Glioblastoma Treatment
A study published in Cancer Research investigated the efficacy of compound X in treating glioblastoma in a rat model. The results indicated that administration of the compound led to a decrease in tumor volume by approximately 40% over four weeks, suggesting its potential as an adjunct therapy in aggressive brain tumors.
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective effects of compound X against oxidative stress-induced neuronal damage. In vitro assays revealed that it significantly reduced reactive oxygen species (ROS) levels in neuronal cells, indicating its potential utility in neurodegenerative diseases.
Pharmacokinetics
Pharmacokinetic studies show that compound X has favorable absorption characteristics and moderate bioavailability. Its distribution profile suggests good penetration into the central nervous system, which is critical for treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
